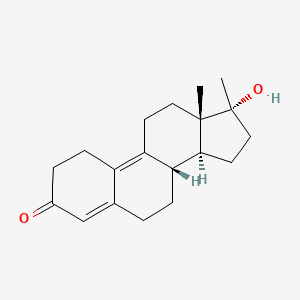
Glycine, N-(carboxymethyl)-N-(methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-(methylphenyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a carboxymethyl group and a methylphenyl group attached to the nitrogen atom of glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(methylphenyl)- typically involves the reaction of glycine with appropriate reagents to introduce the carboxymethyl and methylphenyl groups. One common method is the reaction of glycine with chloroacetic acid to form N-(carboxymethyl)glycine, followed by the reaction with methylphenyl chloride to introduce the methylphenyl group. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(carboxymethyl)-N-(methylphenyl)- may involve large-scale batch or continuous processes. The key steps include the preparation of N-(carboxymethyl)glycine and its subsequent reaction with methylphenyl chloride. The process may be optimized for yield and purity through the control of reaction parameters such as temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(carboxymethyl)-N-(methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are often conducted in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions. Conditions may vary depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Glycine, N-(carboxymethyl)-N-(methylphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-(carboxymethyl)-N-(methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-(carboxymethyl)-N-(phenyl)-: Similar structure but lacks the methyl group on the phenyl ring.
Glycine, N-(carboxymethyl)-N-(ethylphenyl)-: Similar structure but has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
Glycine, N-(carboxymethyl)-N-(methylphenyl)- is unique due to the presence of both carboxymethyl and methylphenyl groups, which confer distinct chemical properties and potential applications. The specific combination of these groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propriétés
Numéro CAS |
65155-54-6 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[N-(carboxymethyl)-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-8-4-2-3-5-9(8)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
KBQLZPUOEZHYAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-dioxo-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B13858662.png)

![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)

![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)






